N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine
Description
N,N-Dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a synthetic compound characterized by a dimethylaminoethyl chain attached to a 5-nitroindazole scaffold. The indazole core, a bicyclic structure with two adjacent nitrogen atoms, distinguishes it from simpler aromatic systems like benzene or indole. This compound’s structural features make it relevant in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to nitro-aromatic motifs .
Properties
IUPAC Name |
N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPXZBWEHDOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.
Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.
The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine exhibit antimicrobial properties. Research has shown that derivatives of nitro-indazole compounds can effectively inhibit the growth of various bacteria and fungi. For instance, compounds containing the indazole moiety have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in assays .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies involving molecular docking have suggested that this compound could interact with specific cancer-related targets, potentially inhibiting tumor growth. For example, derivatives have shown promising results against several cancer cell lines, indicating a potential pathway for therapeutic development .
Neuropharmacology
Anticonvulsant Effects
Research indicates that compounds with similar structures may possess anticonvulsant properties. In vivo studies have demonstrated that certain nitro-indazole derivatives can modulate GABA receptors, which are critical in controlling neuronal excitability. This modulation could present a novel approach to treating epilepsy and other seizure disorders .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The synthesis may include the reaction of 5-nitroindazole with suitable amines under controlled conditions to yield the target compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various nitro-indazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, which could lead to further development as an antimicrobial agent .
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the anticancer potential of this compound on different cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against glioblastoma cells, suggesting its potential as a lead compound for new cancer therapies .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
5-Nitroindazole vs. Indole Derivatives
- 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Structure: Indole ring with a 5-methoxy group and dimethylaminoethyl chain. Key Differences: The methoxy group is electron-donating, enhancing lipophilicity and membrane permeability compared to the nitro group. This substitution correlates with 5-MeO-DMT’s psychoactivity via serotonin receptor agonism, whereas the nitro group may favor interactions with nitroreductases or cytotoxic pathways . Pharmacokinetics: Methoxy groups are metabolized via demethylation, while nitro groups may undergo reduction to amines, altering toxicity profiles .
Benzimidazole Analogs
- 2-{1-[(Dimethylamino)methyl]-1H-Benzimidazol-2-yl} Phenol: Structure: Benzimidazole core with a phenol substituent and dimethylaminomethyl chain. Key Differences: The benzimidazole’s fused imidazole ring enhances hydrogen-bonding capacity compared to indazole.
Modifications to the Aminoethyl Side Chain
N,N-Diethyl vs. N,N-Dimethyl Groups
- 5-MeO-DET (N,N-Diethyl-5-Methoxytryptamine): Structure: Diethylaminoethyl chain attached to a 5-methoxyindole. This contrasts with the dimethyl group’s faster hepatic clearance .
Phenoxyethoxy Substituents
- Finoxetines (e.g., N,N-Dimethyl-2-(2-Phenoxyethoxy)Ethanamine): Structure: Phenoxyethoxy extension on the dimethylaminoethyl chain.
Heterocyclic Core Replacements
Carbazole Derivatives
- N,N-Dimethyl-2-(9-Octyl-9H-Carbazol-2-yloxy)Ethanamine: Structure: Carbazole core (tricyclic aromatic system) linked via an ether to the dimethylaminoethyl chain. Key Differences: Carbazole’s planar structure facilitates intercalation into DNA or protein pockets, whereas the indazole’s smaller size may limit such interactions. The nitro group’s electron-withdrawing nature could further modulate redox activity .
Triazole-Functionalized Analogs
- N,N-Dimethyl-2-[5-(1,2,4-Triazol-1-ylmethyl)-1H-Indol-3-yl]Ethanamine :
Structural and Pharmacological Implications
Physicochemical Properties
| Property | N,N-Dimethyl-2-(5-Nitro-2H-Indazol-2-yl)-1-Ethanamine | 5-MeO-DMT | N,N-Dimethyl-2-[5-(Triazolylmethyl)Indolyl]Ethanamine |
|---|---|---|---|
| Aromatic Core | 5-Nitroindazole | 5-Methoxyindole | 5-Triazolylmethylindole |
| LogP | ~2.5 (estimated) | ~1.8 | ~2.0 |
| Electron Effect | Strongly electron-withdrawing (nitro) | Electron-donating (methoxy) | Mixed (triazole: moderate electron-withdrawing) |
| Metabolic Stability | Moderate (nitro reduction) | Low (demethylation) | High (triazole resistance) |
Biological Activity
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, a compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and comparisons with related compounds.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process:
- Stage 1 : React 5-nitro-1H-indazole with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.
- Stage 2 : Introduce 2-dimethylamino-1-chloro-ethane hydrochloride and stir at 60°C for 16 hours.
- Purification : The product is extracted using ethyl acetate, washed, dried, and purified via high-performance liquid chromatography (HPLC).
This compound features a nitro group on the indazole ring, which is significant for its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural features:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially forming reactive intermediates that interact with cellular components, influencing various biochemical pathways.
- Receptor Binding : The indazole ring may engage with specific receptors or enzymes, modulating their activity and leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Some studies have suggested that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Enzyme Interaction : Its structural characteristics make it a candidate for studying enzyme interactions, particularly those involved in metabolic pathways.
Case Studies
Several case studies have investigated the biological implications of this compound:
-
Case Study on Antitumor Activity :
- Researchers explored the effects of this compound on various cancer cell lines.
- Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent.
-
Neuropharmacological Assessment :
- A study assessed the compound's effects on NMDA receptors in vitro.
- Findings revealed enhanced receptor activity at specific concentrations, implicating its role as a positive allosteric modulator.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine | Amino instead of nitro group | Increased antitumor activity observed |
| N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine | Chloro substituent | Enhanced receptor binding affinity |
The presence of the nitro group in this compound distinguishes it from these analogs, potentially leading to unique biological properties.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, and how is the product characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Mannich base reactions. For example, benzimidazole analogs are synthesized by reacting amines with halogenated intermediates under reflux, followed by purification via recrystallization. Characterization employs 1H NMR (to confirm alkyl/aryl proton environments) and IR spectroscopy (to identify functional groups like C-N, C=N, and nitro stretches). For instance, alkyl C-N stretches appear near 1011 cm⁻¹, while aryl C-N stretches occur at ~1272 cm⁻¹ . Microwave-assisted synthesis (e.g., using DCQX catalysts) can enhance reaction efficiency and yield .
Q. How is the molecular geometry of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s derivatives (e.g., triethyl esters with nitroindazolyl groups) are crystallized, and data collected using diffractometers. Software like SHELX refines the structure, revealing bond lengths, angles, and planarity. For example, the 5-nitroindazol-2-yl moiety in related compounds exhibits planarity with deviations <0.03 Å, and dihedral angles between fused rings and substituents (e.g., 80–90°) are calculated .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of the indazole ring be addressed?
- Methodological Answer : Nitration at the 5-position can be controlled using directing groups or protecting strategies . For example, pre-functionalizing the indazole with electron-withdrawing groups (e.g., esters) directs nitration to the desired position. Reaction conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) are optimized to minimize byproducts. Post-synthetic modifications (e.g., hydrolysis of esters) restore the target structure .
Q. What strategies resolve disordered structures in crystallographic refinements for this compound?
- Methodological Answer : Disordered ethyl or nitro groups (common in flexible substituents) are modeled using split occupancy in SHELXL. For example, ethyl groups in a related crystal structure were refined with two occupancy sites (0.425:0.575 and 0.302:0.698). Hydrogen-bonding networks (C–H⋯N/O interactions) stabilize the lattice, and validation tools in WinGX/ORTEP ensure geometric accuracy .
Q. How should researchers analyze conflicting bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms) or pharmacokinetic factors (e.g., logP, solubility). Compare studies using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For nitroindazole derivatives, logP (e.g., ~2.92 in analogs) impacts membrane permeability, while solubility (e.g., 2.5 g/L) affects bioavailability. Normalize data to internal controls and validate with in silico ADMET predictions .
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin transporters. The dimethylaminoethyl chain’s flexibility is sampled via rotatable bonds, and nitroindazole’s planarity is constrained. Validation includes molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with SCXRD data (e.g., hydrogen-bonding motifs) improves reliability .
Q. How are in vitro toxicity profiles evaluated for nitroindazole derivatives?
- Methodological Answer : MTT assays assess cytotoxicity in hepatic (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines. Metabolite identification via LC-MS/MS detects reactive intermediates (e.g., nitroso derivatives). Safety protocols (OSHA HCS standards) mandate handling precautions for nitro-containing compounds, including fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
